Cas no 1352527-65-1 (1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)

1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl structure
1352527-65-1 structure
商品名:1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl
CAS番号:1352527-65-1
MF:C17H28N2O
メガワット:276.417024612427
CID:5169174

1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl 化学的及び物理的性質

名前と識別子

    • 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl
    • インチ: 1S/C17H28N2O/c1-4-5-12-19-13-7-6-10-16(19)15-9-8-11-18-17(15)20-14(2)3/h8-9,11,14,16H,4-7,10,12-13H2,1-3H3
    • InChIKey: QKJVEGGCSKISCN-UHFFFAOYSA-N
    • ほほえんだ: C1(OC(C)C)=NC=CC=C1C1CCCCN1CCCC

1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM496054-1g
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine
1352527-65-1 97%
1g
$1061 2022-09-03

1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl 関連文献

1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinylに関する追加情報

Introduction to 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl (CAS No. 1352527-65-1) and Its Emerging Applications in Chemical Biology

The compound 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl, identified by the CAS number 1352527-65-1, represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology. This bicyclic amine derivative combines a hexahydro-[2,3]bipyridine core with alkyl and alkoxy substituents, which endow it with distinctive physicochemical properties and biological relevance. The presence of these functional groups not only influences its solubility and metabolic stability but also opens up diverse possibilities for its application in drug discovery and molecular recognition.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. The rigid bicyclic structure of 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl facilitates precise interactions with biological targets such as enzymes and receptors. This has led to its exploration in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. For instance, derivatives of this compound have been investigated for their ability to modulate the activity of Janus kinases (JAKs), which play a crucial role in inflammatory pathways. The butyl and isopropoxy groups contribute to optimal binding affinity by optimizing hydrophobic interactions and steric complementarity with the target proteins.

The pharmacokinetic profile of 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl has been a subject of extensive research due to its potential as a lead compound in medicinal chemistry. Studies have demonstrated that the hexahydro-[2,3]bipyridine moiety enhances metabolic stability while maintaining good oral bioavailability. This balance is critical for developing drugs that can withstand enzymatic degradation in vivo. Furthermore, the compound’s ability to cross the blood-brain barrier has been explored in neuropharmacological contexts. Researchers have leveraged its structural features to design potential treatments for neurological disorders by targeting receptors overexpressed in neural tissues.

In the realm of chemical biology, 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl has found utility as a chiral ligand in asymmetric catalysis. Its bipyridine core serves as an excellent ligand for transition metals such as palladium and ruthenium, facilitating enantioselective transformations in organic synthesis. This application is particularly valuable in the pharmaceutical industry where enantiomerically pure compounds are often required for efficacy and safety. The versatility of this scaffold allows chemists to fine-tune reactivity by modifying substituents while retaining the core bipyridine framework.

Emerging research also suggests that 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl exhibits interesting photophysical properties when incorporated into supramolecular assemblies or conjugated polymers. These characteristics make it a promising candidate for applications in photodynamic therapy (PDT) and organic electronics. By tuning the electronic structure through substituent effects or through coordination with metal ions such as iridium or platinum complexes derived from bipyridine ligands (e.g., iridium(III) complexes), researchers aim to develop efficient light-emitting materials or photosensitizers for therapeutic purposes.

The synthesis of 1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2[3]]bipyridinyl involves multi-step organic transformations that highlight its synthetic accessibility yet complexity. Key synthetic strategies include cyclization reactions to form the bicyclic core followed by selective functionalization at specific positions using nucleophilic substitution or metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling when introducing aryl groups into the structure. Advances in flow chemistry have further streamlined these processes by enabling continuous production under controlled conditions which improve yield consistency.

From an industrial perspective, 1-butyl - 20x propoxy - 12x 34x 56x hexahydro - [23] bipyridin yl CAS no .13525 x765 x11 has demonstrated potential not only as an active pharmaceutical ingredient (API) but also as an intermediate in specialty chemical manufacturing . Its compatibility with various reaction conditions makes it adaptable for large-scale synthesis without compromising purity standards essential for pharmaceutical applications . Regulatory agencies continue to monitor new derivatives closely due to their therapeutic promise , ensuring compliance with Good Manufacturing Practices (GMP) guidelines .

The future directions of research on this compound are multifaceted , encompassing both medicinal chemistry applications and material science innovations . Investigators are exploring novel derivatives that enhance bioavailability while reducing side effects , leveraging structure-based drug design techniques alongside high-throughput screening platforms . Additionally , collaborations between academia and industry aim to translate laboratory findings into clinical trials , validating efficacy against disease models before broader therapeutic deployment . As computational methods evolve , virtual screening approaches will increasingly guide experimental efforts , accelerating discovery pipelines for compounds like 1-butyl - 20x propoxy - 12x34x56x hexahydro - [23] bipyridin yl CAS no .13525 x765 x11.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.